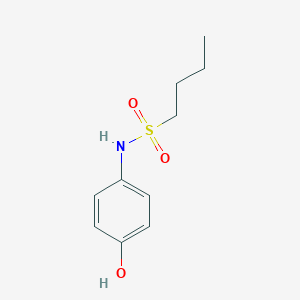

N-(4-hydroxyphenyl)butane-1-sulfonamide

Description

N-(4-Hydroxyphenyl)butane-1-sulfonamide is a sulfonamide derivative featuring a butane-1-sulfonamide group attached to a 4-hydroxyphenyl ring. Sulfonamides are widely studied for their diverse biological activities, including enzyme inhibition and antimicrobial properties .

Properties

Molecular Formula |

C10H15NO3S |

|---|---|

Molecular Weight |

229.3 g/mol |

IUPAC Name |

N-(4-hydroxyphenyl)butane-1-sulfonamide |

InChI |

InChI=1S/C10H15NO3S/c1-2-3-8-15(13,14)11-9-4-6-10(12)7-5-9/h4-7,11-12H,2-3,8H2,1H3 |

InChI Key |

RACBQYWVYPUGKT-UHFFFAOYSA-N |

SMILES |

CCCCS(=O)(=O)NC1=CC=C(C=C1)O |

Canonical SMILES |

CCCCS(=O)(=O)NC1=CC=C(C=C1)O |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

N-(4-Hydroxyphenyl)benzenesulfonamide

- Structure : Features a benzenesulfonamide group instead of butane-1-sulfonamide.

- Key Properties :

N-(4-Methoxyphenyl)sulfonamide Derivatives

- Structure : Methoxy substituent instead of hydroxyl (e.g., (S)-N-((4-methoxyphenyl)(naphthalen-1-yl)methyl)-4-methylbenzenesulfonamide) .

- Key Properties :

- Differentiation : The hydroxyl group in N-(4-hydroxyphenyl)butane-1-sulfonamide may confer stronger hydrogen-bonding capacity than methoxy derivatives, influencing solubility and target binding.

N-(4-Hydroxyphenyl)maleimide (Compound 13)

- Activity: IC₅₀ = 12.9 μM against monoacylglycerol lipase (MGL), with selectivity over FAAH (factor 100–300) .

- The sulfonamide group in this compound may enhance binding through additional polar interactions.

Alkoxy-Substituted Sulfonamides (Compounds 14–16)

- Activity : IC₅₀ values range from 5.75–6.92 μM for MGL inhibition, demonstrating higher potency than hydroxyl-substituted analogs .

- Differentiation : Alkoxy groups may improve lipid solubility, enhancing membrane penetration. However, the hydroxyl group in this compound could favor interactions with hydrophilic enzyme pockets.

Data Table: Key Properties of Comparable Compounds

Research Implications and Gaps

- Synthetic Feasibility : Substitution reactions (e.g., azide introduction, as in ) could modify this compound’s reactivity for targeted applications.

- Biological Testing : Prioritize in vitro assays to quantify IC₅₀ values for enzyme inhibition and antimicrobial activity.

- Structural Optimization : Explore hybrid analogs combining hydroxyl and alkoxy substituents to balance solubility and potency.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.